![molecular formula C11H8N4 B372989 2-Amino-3-[(phenylmethylene)amino]-2-butenedinitrile CAS No. 56029-18-6](/img/structure/B372989.png)
2-Amino-3-[(phenylmethylene)amino]-2-butenedinitrile
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Overview
Description
2-Amino-3-[(phenylmethylene)amino]-2-butenedinitrile, also known as Azo-Michael acceptor, is a chemical compound widely used in scientific research. It belongs to the class of Michael acceptors, which are compounds that contain a carbon-carbon double bond conjugated with an electron-withdrawing group. Azo-Michael acceptors are known for their ability to react with nucleophiles, such as thiols and amines, making them useful tools for the study of biological systems.
Mechanism of Action
The mechanism of action of 2-Amino-3-[(phenylmethylene)amino]-2-butenedinitrile involves its ability to react with nucleophiles, such as thiols and amines. The reaction proceeds through a Michael addition, in which the nucleophile attacks the carbon-carbon double bond of the acceptor. This is followed by an elimination of water and a subsequent cyclization to give the final product. The reaction is reversible, and the equilibrium between the reactants and products depends on the nature of the nucleophile and the acceptor.
Biochemical and Physiological Effects:
2-Amino-3-[(phenylmethylene)amino]-2-butenedinitrile has been shown to have a range of biochemical and physiological effects. It has been used to cross-link proteins and study their interactions, as well as to design inhibitors for various enzymes. 2-Amino-3-[(phenylmethylene)amino]-2-butenedinitrile acceptors have also been used to study the mechanism of enzyme-catalyzed reactions and to design inhibitors for various enzymes.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Amino-3-[(phenylmethylene)amino]-2-butenedinitrile in lab experiments include its ability to react with nucleophiles, its reversible reaction, and its wide range of applications. However, the limitations include its potential toxicity and the need for careful handling and disposal.
Future Directions
For research on 2-Amino-3-[(phenylmethylene)amino]-2-butenedinitrile include the development of new applications for the compound, such as in the design of new inhibitors for enzymes involved in disease processes. Additionally, the mechanism of action of 2-Amino-3-[(phenylmethylene)amino]-2-butenedinitrile acceptors could be further studied to improve our understanding of enzyme-catalyzed reactions and protein-protein interactions. Finally, the toxicity and environmental impact of the compound could be further investigated to ensure safe handling and disposal practices.
Synthesis Methods
The synthesis of 2-Amino-3-[(phenylmethylene)amino]-2-butenedinitrile involves the reaction of a primary amine with an α,β-unsaturated aldehyde or ketone. The reaction proceeds through a Michael addition, followed by an elimination of water and a subsequent cyclization to give the final product. The reaction can be catalyzed by a variety of bases, such as sodium hydroxide, potassium carbonate, or triethylamine.
Scientific Research Applications
2-Amino-3-[(phenylmethylene)amino]-2-butenedinitrile has a wide range of applications in scientific research. It is commonly used as a cross-linking agent to study protein-protein interactions, as well as in the synthesis of fluorescent dyes and imaging probes. 2-Amino-3-[(phenylmethylene)amino]-2-butenedinitrile acceptors have also been used to study the mechanism of enzyme-catalyzed reactions and to design inhibitors for various enzymes.
properties
IUPAC Name |
(E)-2-amino-3-(benzylideneamino)but-2-enedinitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c12-6-10(14)11(7-13)15-8-9-4-2-1-3-5-9/h1-5,8H,14H2/b11-10+,15-8? |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKRAPATCHYXOP-VNMWLJANSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NC(=C(C#N)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C=N/C(=C(\C#N)/N)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-amino-3-(benzylideneamino)but-2-enedinitrile | |
CAS RN |
56029-18-6 |
Source
|
Record name | NSC174796 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174796 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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